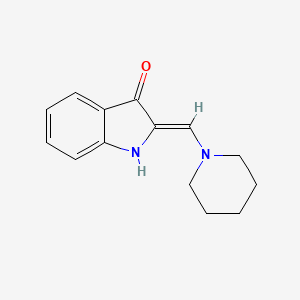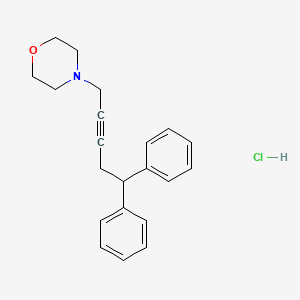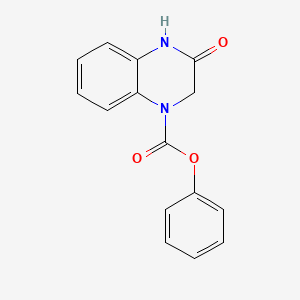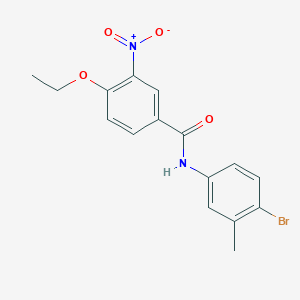
2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one, also known as PIM, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. PIM is a heterocyclic compound that contains a piperidine ring and an indole ring, making it a highly versatile molecule.
Wissenschaftliche Forschungsanwendungen
2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is in the field of medicinal chemistry. 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer. 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has also been investigated as a potential anti-inflammatory agent, with promising results.
Wirkmechanismus
The mechanism of action of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA replication and protein synthesis. 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has also been shown to possess antimicrobial activity against a variety of bacteria and fungi. 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is its relative ease of synthesis, making it readily available for laboratory experiments. 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is also relatively stable, allowing for long-term storage and use. However, one limitation of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one. One area of research that holds promise is the development of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one, which could lead to a better understanding of its biological effects. Finally, the synthesis of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one derivatives with improved solubility and bioavailability could lead to the development of more effective drugs.
Synthesemethoden
The synthesis of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one involves the reaction between 1,2-dihydro-3H-indol-3-one and piperidine in the presence of a catalyst. This reaction leads to the formation of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one as a yellow crystalline solid. The synthesis of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is relatively straightforward and can be carried out using standard laboratory techniques.
Eigenschaften
IUPAC Name |
(2Z)-2-(piperidin-1-ylmethylidene)-1H-indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-11-6-2-3-7-12(11)15-13(14)10-16-8-4-1-5-9-16/h2-3,6-7,10,15H,1,4-5,8-9H2/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVMOPAGSAXTTF-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=C2C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C=C\2/C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5082919.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5082927.png)



![2-ethoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5082979.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B5082987.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-propionylpiperazine](/img/structure/B5082995.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5083001.png)
![2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol](/img/structure/B5083006.png)
![methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5083014.png)

![5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083019.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5083026.png)